molecular formula C19H22N2O2 B384996 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol CAS No. 615279-95-3

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol

Cat. No.: B384996
CAS No.: 615279-95-3
M. Wt: 310.4g/mol
InChI Key: RZDXWSBXGQPHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a phenoxybutyl group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol involves several steps. One common method includes the reaction of 4-phenoxybutylamine with o-phenylenediamine to form the benzimidazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the phenoxy group. This reaction often requires a base like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce an alcohol.

Scientific Research Applications

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Preliminary studies suggest that this compound may have potential as a pharmaceutical agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The phenoxybutyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:

    1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]methanol: Similar structure but with a methanol group instead of ethanol. It may have different solubility and reactivity properties.

    1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propane: Contains a propane group, which affects its physical and chemical properties.

    1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]butane: The butane group provides different steric and electronic effects, influencing its reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This compound is characterized by its unique structural features, which enhance its interaction with various biological targets. The following sections will detail its biological activity, including antimicrobial properties, cytotoxic effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O Molecular Formula \text{C}_{16}\text{H}_{18}\text{N}_2\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound.

Benzimidazole compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The binding of these compounds to the minor groove of DNA can lead to strand breaks, ultimately inhibiting bacterial growth and replication.

Efficacy Against Bacterial Strains

This compound has shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli12.5Benzylpenicillin25
Pseudomonas aeruginosa25Ciprofloxacin50

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cell lines, including human normal WI38 cells and cancerous cell lines.

Cytotoxicity Assays

The compound exhibited a range of cytotoxic effects, measured by the LD50 value (the lethal dose for 50% of the population).

Cell Line LD50 (µg/mL)
WI38 (normal human fibroblast)>1000
HeLa (cervical cancer)250
MCF7 (breast cancer)300

Case Studies

Several case studies have investigated the biological activities of benzimidazole derivatives similar to this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives showed enhanced antibacterial activity against multi-drug resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail.
  • Cytotoxicity in Cancer Research : Research indicated that certain benzimidazole derivatives selectively induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.
  • Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of this compound to target enzymes, supporting its role as a potential lead compound for drug development.

Properties

IUPAC Name

1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15(22)19-20-17-11-5-6-12-18(17)21(19)13-7-8-14-23-16-9-3-2-4-10-16/h2-6,9-12,15,22H,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDXWSBXGQPHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321277
Record name 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

615279-95-3
Record name 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.